molecular formula C21H18O2 B12802302 trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol CAS No. 3343-12-2

trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol

Cat. No.: B12802302
CAS No.: 3343-12-2
M. Wt: 302.4 g/mol
InChI Key: VYBHBOMWVZUGOW-SFTDATJTSA-N
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Description

trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol is an organic compound with the molecular formula C21H18O2. It is a derivative of cholanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methyl group at the 3rd position and two hydroxyl groups at the 11th and 12th positions on the cholanthrene backbone.

Preparation Methods

The synthesis of trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable cholanthrene derivative.

    Methylation: Introduction of a methyl group at the 3rd position using methylating agents such as methyl iodide in the presence of a base.

Chemical Reactions Analysis

trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups at the 11th and 12th positions play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol include other cholanthrene derivatives with different substituents. Some of these compounds are:

    3-Methylcholanthrene: Lacks the hydroxyl groups at the 11th and 12th positions.

    11,12-Dihydroxycholanthrene: Does not have the methyl group at the 3rd position.

    3,11,12-Trimethylcholanthrene: Contains additional methyl groups at the 11th and 12th positions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

CAS No.

3343-12-2

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

(11S,12S)-3-methyl-1,2,11,12-tetrahydrobenzo[j]aceanthrylene-11,12-diol

InChI

InChI=1S/C21H18O2/c1-11-6-7-12-10-17-14-4-2-3-5-15(14)20(22)21(23)19(17)16-9-8-13(11)18(12)16/h2-7,10,20-23H,8-9H2,1H3/t20-,21-/m0/s1

InChI Key

VYBHBOMWVZUGOW-SFTDATJTSA-N

Isomeric SMILES

CC1=C2CCC3=C2C(=CC4=C3[C@@H]([C@H](C5=CC=CC=C54)O)O)C=C1

Canonical SMILES

CC1=C2CCC3=C2C(=CC4=C3C(C(C5=CC=CC=C54)O)O)C=C1

Origin of Product

United States

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